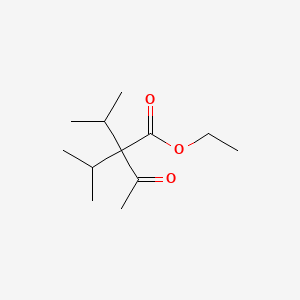

Ethyl 2,2-bis(isopropyl)acetoacetate

Description

Contextualization within β-Keto Ester Chemistry

β-Keto esters, such as the parent compound ethyl acetoacetate (B1235776), are pivotal synthons in organic synthesis. researchgate.net They are commonly prepared through reactions like the Claisen condensation, where two ester molecules react in the presence of a base. researchgate.netorgsyn.org A key feature of these molecules is the acidity of the α-hydrogens, which allows for easy deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, enabling a variety of reactions, most notably alkylation at the α-carbon. aklectures.com

Geminally disubstituted β-keto esters represent a specific subclass where the α-carbon is bonded to two non-hydrogen substituents. This structural feature distinguishes them from their unsubstituted or monosubstituted counterparts. The absence of acidic α-hydrogens in disubstituted variants means they cannot be synthesized through the typical sequential alkylation of a simpler β-keto ester. Instead, their synthesis requires alternative strategies, such as the acylation of a pre-dialkylated ketone or other specialized methods. organic-chemistry.org This structural modification fundamentally alters the molecule's reactivity, shifting the focus away from α-carbon chemistry towards the reactions of the ester and ketone carbonyls.

Significance of the Isopropyl Substituents in Ethyl 2,2-bis(isopropyl)acetoacetate

The defining feature of this compound is the presence of two bulky isopropyl groups attached to the α-carbon. These substituents introduce significant steric hindrance, a nonbonding interaction that influences the shape and reactivity of the molecule. fiveable.mewikipedia.org

The steric bulk of the dual isopropyl groups creates a crowded environment around the central quaternary carbon and the adjacent carbonyl groups. mdpi.comresearchgate.net This congestion has several important consequences:

Shielding of Carbonyl Groups: The isopropyl groups sterically shield the electrophilic ketone and ester carbonyl carbons, potentially hindering the approach of nucleophiles. This can decrease the rates of reactions such as hydrolysis, transesterification, and reduction compared to less hindered analogues. organic-chemistry.org

Conformational Restriction: The repulsion between the bulky isopropyl groups can restrict the free rotation of bonds, influencing the molecule's preferred conformation. researchgate.net This can affect how the molecule interacts with reagents and catalysts in a reaction environment.

Modified Enolate Chemistry (Hypothetical): While this specific molecule lacks α-hydrogens, related sterically hindered ketones and esters can exhibit altered enolate formation thermodynamics and kinetics. The steric strain can influence the regioselectivity of enolization if other acidic protons are present elsewhere in a more complex structure.

The A-value, a measure of the steric bulk of a substituent, for an isopropyl group is 2.15 kcal/mol. wikipedia.org With two such groups geminally arranged, the steric demand at the α-position of this compound is substantial, making it a valuable substrate for studying the limits of steric influence on reactivity.

Below is a table detailing the properties of the parent compound, Ethyl acetoacetate, and the mono-substituted version, Ethyl 2-isopropylacetoacetate, to provide context for the disubstituted target molecule.

| Property | Ethyl acetoacetate nist.govnist.gov | Ethyl 2-isopropylacetoacetate sigmaaldrich.com | This compound |

| CAS Number | 141-97-9 | 1522-46-9 | 85153-64-6 sielc.comchemsrc.com |

| Molecular Formula | C₆H₁₀O₃ | C₉H₁₆O₃ | C₁₂H₂₂O₃ |

| Molecular Weight | 130.14 g/mol | 172.22 g/mol | 214.30 g/mol |

| Boiling Point | 181 °C | 82-85 °C / 12 mmHg | Data not available |

| Density | 1.021 g/mL at 25 °C | 0.962 g/mL at 20 °C | Data not available |

Note: Experimental data for this compound is not widely available in the surveyed literature.

Research Trajectories for this compound

While specific research focused solely on this compound is limited, its unique structure suggests several potential areas for investigation. The compound serves as an excellent model for exploring the impact of extreme steric hindrance on chemical reactions.

Potential research directions include:

Mechanistic Studies: Investigating the kinetics and mechanisms of reactions involving the ketone or ester groups, such as reduction or hydrolysis. The significant steric hindrance would likely necessitate harsh reaction conditions, and studying these transformations could provide valuable data on the limits of reactivity. nih.gov

Synthesis of Sterically Congested Molecules: The compound could serve as a precursor for creating other highly substituted, sterically demanding molecules. For example, reduction of the ketone followed by further transformations could lead to novel alcohols or other functionalized compounds with a unique steric profile.

Asymmetric Reactions: While the α-carbon is not a stereocenter, diastereoselective reductions of the β-ketone could be explored. The bulky isopropyl groups would heavily influence the facial selectivity of the carbonyl group, potentially leading to high diastereoselectivity in reactions with chiral reducing agents. researchgate.netresearchgate.net

Computational Chemistry: The molecule is an ideal candidate for theoretical studies. Computational analysis could predict its conformational preferences, the energetic barriers to bond rotation, and the transition states of its reactions, providing insights that would be challenging to obtain experimentally. nih.gov

The study of highly substituted molecules like this compound pushes the boundaries of our understanding of chemical principles and can lead to the development of new synthetic methodologies capable of overcoming significant steric challenges.

Structure

3D Structure

Properties

CAS No. |

85153-64-6 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl 2-acetyl-3-methyl-2-propan-2-ylbutanoate |

InChI |

InChI=1S/C12H22O3/c1-7-15-11(14)12(8(2)3,9(4)5)10(6)13/h8-9H,7H2,1-6H3 |

InChI Key |

WEBTZZNWWGBCRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)(C(C)C)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,2 Bis Isopropyl Acetoacetate and Analogs

Direct Synthetic Routes to Ethyl 2,2-bis(isopropyl)acetoacetate

The most direct and classical approach to synthesizing α,α-dialkylated acetoacetates like this compound is through the sequential alkylation of ethyl acetoacetate (B1235776). This method, a cornerstone of the acetoacetic ester synthesis, leverages the enhanced acidity of the α-hydrogens (pKa ≈ 11), which are positioned between the ketone and ester carbonyl groups. askthenerd.comucalgary.ca

The process begins with the deprotonation of ethyl acetoacetate using a suitable base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. libretexts.orgwikipedia.org This enolate then acts as a nucleophile, attacking an alkyl halide, such as isopropyl bromide, in an SN2 reaction to yield ethyl 2-isopropylacetoacetate. orgsyn.org

Formation of the enolate: Ethyl acetoacetate reacts with a base like sodium ethoxide (NaOEt) to form the sodium enolate.

First Alkylation: The enolate reacts with isopropyl bromide to form ethyl 2-isopropylacetoacetate. orgsyn.org

Second Deprotonation: The mono-substituted ester is treated with a strong base to form a new enolate.

Second Alkylation: The new enolate reacts with another molecule of isopropyl bromide to yield the final product, this compound.

Achieving high yields in the second alkylation step can be challenging due to steric hindrance from the first isopropyl group and the reduced acidity of the remaining α-proton.

Alkylation Strategies for β-Keto Esters

Alkylation of β-keto esters is a fundamental transformation in organic synthesis for forming new carbon-carbon bonds at the α-position.

The acetoacetic ester synthesis is a classic method for producing α-substituted methyl ketones from alkyl halides. libretexts.orglibretexts.org The core of this synthesis involves the alkylation of the α-carbon of ethyl acetoacetate. The process begins with the formation of an enolate ion by treating the β-keto ester with a base. askthenerd.com For mono-alkylation, one equivalent of base and one equivalent of an alkyl halide are used. orgsyn.org

For di-alkylation, the mono-alkylated product is isolated and subjected to a second alkylation step using a base and another alkyl halide. libretexts.orgwikipedia.org This allows for the synthesis of ketones with two different alkyl groups at the α-position. The choice of base is critical; sodium ethoxide is commonly used, but for less acidic substrates, stronger bases like lithium diisopropylamide (LDA) may be necessary to ensure complete enolate formation. askthenerd.com

Table 1: Examples of Alkylation Reactions of Ethyl Acetoacetate

| Base | Alkyl Halide | Product | Reference |

|---|---|---|---|

| Sodium Ethoxide | n-Butyl Bromide | Ethyl 2-butylacetoacetate | orgsyn.org |

| Sodium Ethoxide | Propargyl Bromide | Ethyl 2-propargyl-2-isopropylacetoacetate | prepchem.com |

| Sodium Ethoxide | Bromoethane | Ethyl 2-ethylacetoacetate | libretexts.org |

| Potassium tert-amyloxide | Isopropyl Bromide | Ethyl 2-isopropylacetoacetate | orgsyn.org |

The synthesis of chiral molecules containing quaternary carbon centers is a significant challenge in organic chemistry. Stereoselective alkylation of β-keto esters has emerged as a powerful solution. A prominent strategy involves phase-transfer catalysis (PTC), which facilitates the reaction between a water-soluble base and an organic-soluble substrate. thieme-connect.com

Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, have been successfully employed to induce high levels of enantioselectivity in the alkylation of β-keto esters. nih.govacs.orgicm.edu.pl These catalysts form a chiral ion pair with the enolate, guiding the approach of the alkylating agent to one face of the nucleophile, thus controlling the stereochemistry of the newly formed stereocenter. nih.gov This method has proven effective for the asymmetric α-alkylation of various cyclic β-keto esters, achieving excellent yields and high enantiomeric excess (ee). acs.orgrsc.org

Alternative approaches include the use of metal catalysts. For instance, a copper(II)/bis-oxazoline (BOX) catalyst system has been shown to mediate the asymmetric alkylation of β-keto esters with benzylic alcohols, providing a green alternative that generates only water as a byproduct. thieme-connect.com

Table 2: Research Findings on Stereoselective Alkylation of β-Keto Esters

| Substrate | Catalyst System | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| tert-Butyl 2-benzoyloxy-3-oxobutanoate | (S,S)-N-Spiro Quaternary Ammonium (B1175870) Bromide / KOH | Benzyl Bromide | 91 | 90 | thieme-connect.com |

| 2-Ethoxycarbonyl cyclopentanone | Cinchona Alkaloid-derived PTC / CsOH·H₂O | p-Nitrobenzyl Bromide | 95 | 96 | acs.org |

| 2-Ethoxycarbonyl cyclohexanone | Cinchona Alkaloid-derived PTC / CsOH·H₂O | p-Nitrobenzyl Bromide | 98 | 99 | acs.org |

| Tetralone Carboxylate Methyl Ester | Hybrid Cinchona Catalyst / KF | Benzyl Bromide | >99 | 95 | nih.gov |

| Indanone Carboxylate Ester | Hybrid Cinchona Catalyst / KF | Benzyl Bromide | 94 | 93 | nih.gov |

Multi-component Reaction Pathways Utilizing β-Keto Esters

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. β-Keto esters like ethyl acetoacetate are excellent substrates for such reactions.

The most famous example is the Hantzsch pyridine (B92270) synthesis, first reported in 1881. wikipedia.org This reaction involves the condensation of a β-keto ester (two equivalents), an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium acetate. wikipedia.orgfiveable.meorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine derivative. organic-chemistry.org These pyridine compounds are of significant pharmaceutical importance, forming the core structure of several calcium channel blockers. wikipedia.org The reaction can be performed under various conditions, including in aqueous media, highlighting its versatility. wikipedia.org

Other MCRs also utilize β-keto esters. For example, the Povarov reaction can be used to synthesize quinoline (B57606) derivatives from anilines, aldehydes, and dienophiles, with β-keto esters serving as potential precursors or components in related syntheses. researchgate.net The Mannich reaction, involving the condensation of a CH-acidic compound like ethyl acetoacetate with formaldehyde (B43269) and a primary amine, can yield hexahydropyrimidine (B1621009) derivatives. researchgate.net

Transesterification Processes for Related β-Keto Esters

Transesterification is a crucial transformation for modifying β-keto esters, allowing the interchange of the ester's alkoxy group. tandfonline.com This is particularly useful as a wide range of simple methyl and ethyl esters are commercially available, and transesterification provides access to more complex or specialized esters without having to synthesize them from scratch. nih.govucc.ie The reaction avoids the use of β-keto acids, which are often unstable and prone to decarboxylation. nih.govucc.ie

A variety of catalytic systems have been developed to promote this transformation, which is often slow without a catalyst. nih.gov These methods are generally mild, allowing for broad functional group tolerance. ucc.ie

Lewis Acid Catalysis: Arylboronic acids, especially those with electron-withdrawing groups, are effective catalysts. For example, 3-nitrobenzeneboronic acid can catalyze the transesterification of various β-keto esters with primary, secondary, and benzylic alcohols in good to excellent yields. ucc.ieresearchgate.net

Brønsted Base Catalysis: Simple organic bases like triethylamine (B128534) (Et₃N) can efficiently mediate the transesterification of β-keto esters with a wide range of alcohols in refluxing toluene. tandfonline.com

Enzyme Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the transesterification of β-keto esters under mild, solvent-free conditions. This biocatalytic approach can also be used to produce optically active β-keto esters. google.com

Table 3: Selected Catalytic Systems for the Transesterification of β-Keto Esters

| β-Keto Ester | Alcohol | Catalyst / Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate | Benzyl Alcohol | Triethylamine / Toluene, reflux | 98 | tandfonline.com |

| Ethyl Acetoacetate | Cyclohexanol | Triethylamine / Toluene, reflux | 82 | tandfonline.com |

| Ethyl 2-oxocyclopentanecarboxylate | 3-Phenyl-1-propanol | 3-Nitrobenzeneboronic acid / Toluene, reflux | 94 | ucc.ie |

| Methyl Acetoacetate | Isopropanol | Silica supported boric acid / Solvent-free | 92 | researchgate.net |

| Ethyl Acetoacetate | Various Alcohols | Candida antarctica lipase B (CALB) / Solvent-free | >90 | google.com |

Innovations in Green Chemistry for β-Keto Ester Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. Significant progress has been made in applying these principles to the synthesis of β-keto esters.

Microwave-Assisted Synthesis: Microwave irradiation has become a key tool in green chemistry, offering rapid reaction times, higher yields, and improved purity compared to conventional heating methods. niscpr.res.in It has been successfully applied to the synthesis of β-keto esters through methods like the alcoholysis of acyl Meldrum's acid derivatives and the transesterification of existing β-keto esters, often under solvent-free conditions. niscpr.res.intandfonline.comresearchgate.net

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. The Hantzsch pyridine synthesis, for example, has been effectively carried out in aqueous micelles, demonstrating the feasibility of using water as a reaction solvent for β-keto ester transformations. wikipedia.org

Heterogeneous and Reusable Catalysts: The development of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Silica-supported boric acid has been used as a reusable heterogeneous catalyst for the solvent-free transesterification of β-keto esters. researchgate.net

Biocatalysis: Enzymes offer high selectivity under mild conditions. The use of ketoreductases for the asymmetric reduction of β-keto esters to chiral β-hydroxy esters showcases a sustainable route to valuable building blocks. rsc.org Lipase-catalyzed transesterifications also represent an environmentally friendly approach. google.com

Electrochemical Methods: Recent advances include the use of electrochemistry to drive reactions. A sustainable electrochemical method for synthesizing β-keto spirolactones from cyclic β-keto esters has been developed, using simple electrons as the oxidant in green solvents like acetone (B3395972) and water, thus avoiding stoichiometric metallic oxidants. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For ethyl 2,2-bis(isopropyl)acetoacetate, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl and isopropyl groups, as well as the acetyl methyl protons. Due to the chiral center at the α-carbon, the molecule is asymmetric, which may lead to magnetic non-equivalence for otherwise chemically similar protons.

The ethyl ester protons will present as a quartet for the methylene (B1212753) group (-OCH₂CH₃) and a triplet for the terminal methyl group (-OCH₂CH₃). The two isopropyl groups, being diastereotopic due to the adjacent chiral center, are expected to show two separate septets for the methine protons (-CH(CH₃)₂) and four distinct doublets for the methyl protons (-CH(CH₃)₂). The acetyl methyl protons (-C(O)CH₃) will appear as a singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₂CH₃ | ~4.1-4.2 | Quartet | ~7.1 |

| -C(O)CH₃ | ~2.1-2.3 | Singlet | N/A |

| -CH(CH₃)₂ | ~2.4-2.6 | Septet | ~6.9 |

| -OCH₂CH₃ | ~1.2-1.3 | Triplet | ~7.1 |

| -CH(CH₃)₂ | ~0.9-1.1 | Doublet | ~6.9 |

Note: The chemical shifts are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum is expected to show signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups will appear at the downfield end of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (-C =O) | ~170-175 |

| Ketone Carbonyl (-C =O) | ~205-210 |

| Quaternary α-Carbon | ~60-65 |

| Ester Methylene (-OC H₂CH₃) | ~60-62 |

| Isopropyl Methine (-C H(CH₃)₂) | ~30-35 |

| Acetyl Methyl (-C(O)C H₃) | ~25-30 |

| Isopropyl Methyl (-CH(C H₃)₂) | ~18-22 |

| Ester Methyl (-OCH₂C H₃) | ~13-15 |

Note: These are predicted chemical shift ranges and can be influenced by the solvent and reference standard used.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the quartet of the ethyl methylene group and the triplet of the ethyl methyl group. Similarly, correlations between the isopropyl methine septets and the corresponding methyl doublets would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the ester methylene proton quartet to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups. acs.orgspectroscopyonline.com

The ester carbonyl (C=O) stretch will typically appear at a higher wavenumber than the ketone carbonyl stretch. The presence of two bulky isopropyl groups on the α-carbon may cause a slight shift in these frequencies compared to simpler acetoacetates. Other significant absorptions will include C-H stretching and bending vibrations of the alkyl groups and C-O stretching of the ester.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2870-2970 | Medium to Strong |

| C=O Stretch (Ester) | 1735-1750 | Strong |

| C=O Stretch (Ketone) | 1710-1725 | Strong |

| C-O Stretch (Ester) | 1150-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule. β-keto esters typically exhibit two absorption bands corresponding to n→π* and π→π* transitions of the carbonyl groups. researchgate.net

The n→π* transition of the carbonyl groups is formally forbidden and thus appears as a weak absorption band at longer wavelengths. The π→π* transition is allowed and results in a strong absorption band at shorter wavelengths. The exact position of these absorptions can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Maxima (λ_max)

| Electronic Transition | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |

| n→π | ~270-290 | Low |

| π→π | ~240-260 | High |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 214.30 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 214.

The fragmentation of β-keto esters is well-documented and typically involves α-cleavage and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.comacs.orgacs.org For this compound, key fragmentation pathways are likely to include:

Loss of the acetyl group (-COCH₃): This would result in a fragment ion at m/z 171.

Loss of the ethoxy group (-OC₂H₅): This would lead to a fragment at m/z 169.

Loss of an isopropyl group (-CH(CH₃)₂): This would produce a fragment at m/z 171.

McLafferty rearrangement: This could involve the transfer of a gamma-hydrogen from one of the isopropyl groups to the ketone carbonyl, followed by cleavage, although this may be less favored due to the quaternary α-carbon.

Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity |

| 214 | [M]⁺ |

| 171 | [M - COCH₃]⁺ or [M - C₃H₇]⁺ |

| 169 | [M - OC₂H₅]⁺ |

| 143 | [M - COOC₂H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Theoretical and Computational Studies on Ethyl 2,2 Bis Isopropyl Acetoacetate and β Keto Esters

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the molecular properties of organic compounds, including β-keto esters, due to its favorable balance of accuracy and computational cost. researchgate.netukm.my DFT calculations allow for the detailed exploration of geometric and electronic parameters, vibrational spectra, and chemical reactivity. nih.govnih.gov

A fundamental application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Ethyl 2,2-bis(isopropyl)acetoacetate, this calculation would reveal precise bond lengths, bond angles, and dihedral angles.

The structure is characterized by a central quaternary α-carbon bonded to an acetyl group, an ethoxycarbonyl group, and two isopropyl groups. The steric hindrance imposed by the bulky isopropyl groups would significantly influence the molecule's preferred geometry, forcing the various functional groups into a conformation that minimizes steric strain. Key electronic structure parameters, such as the distribution of electron density and the dipole moment, would also be determined, highlighting the polar nature of the two carbonyl groups.

Table 1: Representative Optimized Geometric Parameters for a β-Keto Ester Backbone Note: This table provides typical, illustrative values for the core structure of a β-keto ester based on computational studies of related molecules. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (Ketone) | ~1.21 Å |

| Bond Length | C=O (Ester) | ~1.20 Å |

| Bond Length | Cα-C(Ketone) | ~1.52 Å |

| Bond Length | Cα-C(Ester) | ~1.53 Å |

| Bond Length | C(Ester)-O | ~1.34 Å |

| Bond Angle | O=C-Cα-C=O | Varies with conformation |

| Dihedral Angle | C-Cα-C-O | ~110-112° |

Data compiled from general principles of molecular modeling and studies on related carbonyl compounds. ukm.mynih.gov

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. researchgate.net This analysis is invaluable for interpreting experimental spectra and assigning specific vibrational modes to functional groups. youtube.com

For this compound, the most characteristic vibrations would be the stretching frequencies of the two carbonyl groups (ketone and ester). Due to their slightly different electronic environments, they are expected to appear as two distinct, strong absorption bands in the IR spectrum. The C-O stretching vibrations of the ester group and the various C-H bending and stretching modes of the ethyl and isopropyl groups would also be predicted. youtube.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ketone C=O | Stretch | 1715 - 1725 |

| Ester C=O | Stretch | 1735 - 1750 |

| Ester C-O | Stretch | 1150 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Data based on standard IR correlation tables and computational studies on carbonyl compounds. youtube.comnist.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The energy and spatial distribution of these orbitals are critical for predicting a molecule's behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in a chemical reaction. For a keto-form molecule like this compound, the HOMO is typically associated with the lone pairs on the oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. In β-keto esters, the LUMO is generally a π* antibonding orbital localized over the carbonyl groups, making the carbonyl carbons the primary electrophilic sites. cureffi.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

The two bulky isopropyl groups at the α-carbon would provide significant steric shielding, making nucleophilic attack at the carbonyl carbons more likely than reactions involving the α-position.

DFT calculations can be used to quantify chemical reactivity through various conceptual DFT descriptors. nih.gov These provide a more quantitative picture than FMO theory alone.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These indices predict which sites within a molecule are most reactive. Fukui functions , for example, indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic or electrophilic attack. nih.gov For this compound, these descriptors would precisely quantify the relative electrophilicity of the ketone versus the ester carbonyl carbon.

Table 3: Key Global and Local Reactivity Descriptors from DFT

| Descriptor | Symbol | Significance |

| Global | ||

| Chemical Potential | μ | Electron donating/accepting tendency |

| Chemical Hardness | η | Resistance to charge transfer |

| Electrophilicity Index | ω | Overall electrophilic nature |

| Local | ||

| Fukui Function | f(r) | Identifies specific reactive sites |

These descriptors are standard outputs of conceptual DFT analyses performed on organic molecules. nih.govnih.gov

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional shape (conformation) of a molecule is critical to its properties and reactivity. For flexible molecules like this compound, multiple conformations exist due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers. The steric bulk of the two isopropyl groups is the dominant factor governing the conformational landscape of this molecule, severely restricting rotation around the Cα-C(isopropyl) bonds and influencing the orientation of the acetyl and ester groups.

A key feature of many β-dicarbonyl compounds is the ability to form a stable, six-membered ring via an intramolecular hydrogen bond in their enol form. acs.orgnih.gov This resonance-assisted hydrogen bond (RAHB) significantly stabilizes the enol tautomer. However, this compound lacks any α-hydrogens, which are necessary for enolization. Consequently, it cannot form an enol tautomer and therefore cannot exhibit this type of stabilizing intramolecular hydrogen bond. Its structure is locked in the keto form, and its conformational flexibility is dictated solely by steric repulsions rather than by hydrogen bonding.

Tautomerism Studies of β-Keto Ester Systems

Tautomerism, the equilibrium between two readily interconvertible structural isomers, is a defining characteristic of most β-keto esters. nih.gov The most common form is keto-enol tautomerism, where the molecule exists as a mixture of a keto form (containing a ketone) and an enol form (containing a hydroxyl group adjacent to a double bond). libretexts.orgwikipedia.org

The position of this equilibrium is highly sensitive to factors such as solvent polarity, temperature, and molecular structure. nih.govmasterorganicchemistry.com In nonpolar solvents, the enol form of simple β-keto esters like ethyl acetoacetate (B1235776) is often favored due to the stabilization provided by the intramolecular hydrogen bond. masterorganicchemistry.com In polar, protic solvents, the keto form tends to dominate as the solvent can form intermolecular hydrogen bonds, disrupting the internal chelation of the enol.

Crucially, the ability to tautomerize is predicated on the presence of at least one hydrogen atom on the α-carbon. libretexts.orgwikipedia.org Since the α-carbon of this compound is disubstituted with two isopropyl groups, it has no α-hydrogens. Therefore, keto-enol tautomerism is structurally impossible for this compound. It exists exclusively in the diketo form, a feature that distinguishes it from its unalkylated or monoalkylated analogues and simplifies its chemical behavior by eliminating the reactivity pathways available to the enol tautomer.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions involving β-keto esters. By modeling reaction pathways and calculating the energy barriers associated with them, researchers can gain insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a particularly prominent method used for these investigations.

Reactivity and Site Selectivity: Theoretical assessments of β-keto esters often focus on their reactivity towards nucleophiles and electrophiles. nih.gov DFT calculations, for instance at the M062x/6-311+G(d,p) level of theory, are used to optimize the molecular geometry and determine the most stable conformation. nih.gov Key aspects of reactivity, such as the compound's hydrophobic, electronic, and steric characteristics, can be quantified. nih.gov

Global reactivity descriptors like electrophilicity and nucleophilicity indices provide a general measure of a molecule's tendency to accept or donate electrons. To understand local reactivity, such as which atom is most susceptible to attack, scientists calculate condensed Fukui functions and the condensed dual descriptor (fk2). nih.gov For β-keto esters, these calculations typically analyze the reactivity at the two carbonyl carbons, predicting the most likely site for nucleophilic attack, which is crucial for reactions like transesterification. nih.gov

Mechanistic Elucidation: Computational modeling is instrumental in elucidating complex reaction mechanisms. For example, in the palladium-catalyzed reactions of allyl β-keto esters, which proceed via the formation of π-allylpalladium enolates, computational studies can map out the entire catalytic cycle. nih.gov This includes modeling the initial oxidative addition and decarboxylation to form the key palladium enolate intermediate, followed by subsequent steps like reductive elimination, β-hydrogen elimination, or aldol (B89426) condensation. nih.gov

Similarly, in organocatalyzed reactions such as the asymmetric α-chlorination of β-keto esters, DFT investigations help to understand the role of the catalyst. researchgate.net These models can confirm the mechanism where a cinchona alkaloid catalyst reacts with a chlorinating agent to generate a chiral electrophilic chlorine-transfer reagent in situ, explaining the observed enantioselectivity. researchgate.net

The table below illustrates the type of data generated from computational studies on the reactivity of different β-keto ester structures.

| Compound/Structure | Computational Method | Calculated Parameter | Finding/Interpretation |

| Generic β-Keto Ester | DFT M062x/6-311+G(d,p) | Condensed Fukui Function (fk+) | Identifies the ester carbonyl carbon as a primary site for nucleophilic attack. nih.gov |

| Allyl Acetoacetate Derivative | DFT | Reaction Energy Profile | Maps the energy barriers for palladium-catalyzed decarboxylation and subsequent aldol condensation. nih.gov |

| Generic β-Keto Ester | DFT | Transition State Energy | Calculates the energy barrier for the formation of the chiral Cl-transfer reagent in asymmetric chlorination. researchgate.net |

Noncovalent Interaction Analysis and Supramolecular Assembly

Noncovalent interactions are the subtle forces that dictate how molecules recognize each other and assemble into larger, ordered structures. For β-keto esters, these interactions, primarily hydrogen bonds and van der Waals forces, are key to their crystal packing and the formation of supramolecular assemblies.

Supramolecular Structures: The interplay of these noncovalent forces mediates the assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular structures. rsc.org The specific arrangement is highly sensitive to the molecular geometry and the nature of the functional groups present. nih.gov For instance, the presence of aromatic rings can lead to π-stacking interactions, while flexible alkyl chains can interdigitate, guided by hydrophobic effects. researchgate.net

Predicting the stability of these assemblies is a significant challenge for computational methods. While DFT with corrections for dispersion interactions can model these systems, accurately capturing the many-body effects of van der Waals forces often requires more advanced methods like Diffusion Monte Carlo (DMC) for benchmark-quality results. nih.gov

The following table summarizes common noncovalent interactions in organic molecular crystals and the computational methods used to study them.

| Type of Interaction | Typical Energy (kcal/mol) | Computational Analysis Tool | Relevance to β-Keto Esters |

| O–H···O Hydrogen Bond | 3 - 10 | QTAIM, NCIplot, Hirshfeld Surface | Crucial for dimerization or forming chains with other protic molecules. rsc.org |

| C–H···O Hydrogen Bond | 0.5 - 2.5 | QTAIM, NCIplot, Hirshfeld Surface | Contributes to stabilizing the crystal lattice through a network of weak bonds. rsc.orgrsc.org |

| π-π Stacking | 1 - 3 | NCIplot, EDA-NOCV | Relevant if aromatic groups are present in the ester or acyl substituent. |

| van der Waals Forces | Variable | DFT-D, DMC | Governs the packing of alkyl groups like the isopropyl and ethyl groups. nih.gov |

Applications of Ethyl 2,2 Bis Isopropyl Acetoacetate in Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate

The utility of β-keto esters as synthetic intermediates is a cornerstone of modern organic chemistry. Their ability to undergo a variety of reactions makes them valuable precursors for the synthesis of more complex molecules.

Precursor in Heterocyclic Synthesis

β-Keto esters are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The presence of two electrophilic centers (the keto and ester carbonyls) and an acidic α-proton allows for condensation reactions with various nucleophiles to form heterocyclic rings. For instance, the reaction of β-keto esters with hydrazines can yield pyrazolones, while condensation with ureas or thioureas can lead to the formation of pyrimidine derivatives.

While specific examples involving ethyl 2,2-bis(isopropyl)acetoacetate are not extensively reported, its structural features suggest its potential use in similar synthetic strategies. The steric hindrance imposed by the two isopropyl groups at the α-position might influence the reactivity and regioselectivity of cyclization reactions, potentially leading to novel heterocyclic structures. For example, the Mannich reaction of ethyl acetoacetate (B1235776) with formaldehyde (B43269) and primary amines is known to produce hexahydropyrimidine (B1621009) derivatives researchgate.net. The substitution pattern of this compound could offer unique synthetic pathways in such transformations.

Building Block for Polycyclic and Complex Architectures

The construction of polycyclic and complex molecular architectures is a significant endeavor in organic synthesis, often aimed at the preparation of natural products and biologically active molecules. β-Keto esters serve as crucial building blocks in these syntheses due to their ability to participate in various carbon-carbon bond-forming reactions.

Methodologies such as the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, traditionally utilize β-keto esters to construct six-membered rings. While the highly substituted α-carbon of this compound would preclude its direct use in a traditional Robinson annulation (which requires an enolizable α-proton), its enolate can still act as a nucleophile in other contexts.

Recent strategies for constructing polycyclic β-keto esters include methods like copper-mediated homoconjugate addition followed by a decarboxylative Dieckmann cyclization organic-chemistry.org. These advanced techniques expand the utility of β-keto esters as building blocks for diverse and complex polycyclic systems organic-chemistry.org. The unique steric and electronic properties of this compound could be exploited in such novel synthetic approaches to access intricate molecular frameworks.

Development of Chiral Building Blocks from β-Keto Esters

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. β-Keto esters are valuable starting materials for the preparation of chiral building blocks. This can be achieved through various strategies, including asymmetric reduction of the ketone functionality or the use of chiral auxiliaries.

Asymmetric hydrogenation or enzymatic reduction of the β-keto group can lead to the formation of chiral β-hydroxy esters with high enantioselectivity. These chiral β-hydroxy esters are versatile intermediates for the synthesis of a wide range of enantiomerically pure compounds.

Furthermore, β-keto esters can be derivatized with chiral auxiliaries to direct stereoselective reactions at the α-position. Although this compound lacks an α-proton for direct alkylation, its synthesis from a chiral precursor or its use in reactions that introduce chirality at other positions remains a possibility. The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis wikipedia.orgwilliams.eduresearchgate.net. For example, chiral oxazolidinones can be used to direct the alkylation of attached acyl groups with high diastereoselectivity williams.edu. While not directly applicable to the α-position of the title compound, this highlights the general principle of using chiral auxiliaries in conjunction with related functionalities.

Applications in Catalysis via Metal Complexation

The carbonyl groups of β-keto esters can act as bidentate ligands to coordinate with metal ions, forming stable metal complexes. These complexes have found applications in catalysis, serving as catalysts for a variety of organic transformations.

The coordination of a metal to the β-keto ester can modulate the reactivity of the ligand and the metal center, enabling catalytic cycles for reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. For example, palladium complexes of β-keto esters are known to be involved in catalytic reactions such as allylic alkylations nih.govnih.gov.

While specific catalytic applications of this compound metal complexes are not well-documented, its ability to form such complexes is inherent to its structure. The bulky isopropyl groups could influence the coordination geometry and the catalytic activity of the resulting metal complexes, potentially leading to catalysts with unique selectivity. The field of metal-based catalysis in complex biological systems is also an emerging area where the design of new metal complexes is crucial nih.gov.

Analytical Methodologies for Compound Separation and Purity Assessment

The analysis of β-keto esters often presents challenges due to their tendency to undergo keto-enol tautomerism, which can lead to poor peak shapes in chromatographic separations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of organic compounds. For β-keto esters, reversed-phase HPLC (RP-HPLC) is a commonly employed method. However, the keto-enol tautomerism can result in broad or split peaks, complicating analysis chromforum.org.

To address this issue, several strategies can be employed, such as adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharper peak chromforum.org. The use of mixed-mode chromatography has also been shown to be effective in improving the peak shape of β-diketones chromforum.org.

A specific RP-HPLC method for the analysis of this compound has been developed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be replaced with formic acid. sielc.com This method is scalable and can be used for preparative separations to isolate impurities sielc.com.

Below is a table summarizing the HPLC conditions for the analysis of this compound:

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV, MS (with formic acid instead of phosphoric acid) |

| Application | Analytical separation, preparative isolation of impurities |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of organic synthesis and catalysis, GC is frequently employed to assess the purity of reactants, monitor the progress of a reaction, and determine the composition of the final product mixture. For this compound, a moderately polar and volatile β-keto ester, GC provides a robust method for its quantification and purity assessment. The closely related compound, Ethyl 2-isopropylacetoacetate, is routinely analyzed by GC to determine its purity, indicating the suitability of this technique for analogous structures sigmaaldrich.com.

The principle of GC involves vaporizing a sample and injecting it into a heated column, where it is carried by an inert gas (the mobile phase). The separation of components is achieved based on their differential partitioning between the mobile phase and a stationary phase coated on the inside of the column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.

A flame ionization detector (FID) is commonly used for the analysis of organic compounds like this compound. The FID offers high sensitivity and a wide linear range, making it ideal for quantifying the main component as well as any minor impurities.

Methodology and Parameters

While specific, detailed research findings on the GC analysis of this compound are not extensively published, a suitable method can be established based on the analysis of other esters and β-keto compounds scielo.brresearchgate.netglsciences.com. A standard capillary GC system equipped with a non-polar or semi-polar column is generally effective. The steric hindrance provided by the two isopropyl groups at the α-position is a key structural feature that influences its chromatographic behavior.

A typical set of parameters for the GC analysis of this compound is outlined in the table below. These conditions are designed to ensure sufficient volatility for transport through the column and effective separation from potential impurities, such as mono-alkylated precursors or residual starting materials.

Table 1: Representative GC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | |

| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Injector Port | 230 °C |

| Detector (FID) | 250 °C |

| Oven Program | Initial: 100 °C, hold for 2 min |

| Ramp: 15 °C/min to 220 °C | |

| Final Hold: 5 min | |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection | |

| Mode | Split (e.g., 50:1 ratio) |

Research Findings and Data Interpretation

In a typical analysis, a dilute solution of the sample in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is injected into the GC system. The resulting chromatogram plots the detector response against the retention time. The purity of this compound can be determined using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.

The retention time of a compound is a characteristic property under a specific set of chromatographic conditions nih.gov. For this compound, its molecular weight and branched structure would result in a longer retention time compared to simpler, related esters like ethyl acetoacetate or ethyl isopropylacetoacetate under the same conditions.

The table below presents hypothetical research findings from a GC analysis to illustrate the separation of this compound from potential process-related impurities.

Table 2: Illustrative GC Retention Data for Purity Analysis

| Peak No. | Compound Name | Retention Time (min) | Area % |

|---|---|---|---|

| 1 | Ethyl acetoacetate | 5.2 | 0.15 |

| 2 | Ethyl 2-isopropylacetoacetate | 7.8 | 0.45 |

| 3 | This compound | 10.5 | 99.3 |

This representative data demonstrates the capability of GC to resolve the desired dialkylated product from its mono-alkylated precursor and the original starting material, allowing for a precise quantification of its purity. The identity of each peak would typically be confirmed by comparing its retention time with that of a pure reference standard or by using a mass spectrometer (MS) as the detector (GC-MS) to analyze the mass fragmentation patterns nih.gov.

Concluding Remarks and Future Research Perspectives

Current Achievements in the Chemistry of Ethyl 2,2-bis(isopropyl)acetoacetate

The primary achievement in the chemistry of this compound lies in its synthesis, which is a classic example of the dialkylation of a β-keto ester. britannica.com The parent compound, ethyl acetoacetate (B1235776), is an active methylene (B1212753) compound whose α-hydrogens are particularly acidic and easily removed by a base. wordpress.com This allows for sequential alkylation reactions. The synthesis of the mono-alkylated intermediate, ethyl 2-isopropylacetoacetate, is well-documented and can be achieved through several methods, including the reaction of ethyl acetoacetate with isopropyl bromide. orgsyn.org

The subsequent introduction of the second isopropyl group to form the target compound, this compound, creates a quaternary α-carbon. This transformation is significant as it builds a sterically hindered center, which can be a challenging synthetic step. The general strategy involves the deprotonation of ethyl 2-isopropylacetoacetate with a strong base, such as sodium hydride, followed by reaction with an isopropyl halide. prepchem.com This dialkylation is a key achievement, providing access to a unique molecular scaffold.

While specific applications for this compound are not extensively documented in mainstream literature, its value is inferred from the broad utility of α-keto esters and dialkylated β-dicarbonyl compounds in organic synthesis. mdpi.combritannica.com For instance, related α-aryl substituted ethyl acetoacetate derivatives are crucial intermediates for synthesizing biologically active heterocyclic compounds, including antimalarial agents like ELQ-300. nih.gov

Table 1: Representative Synthesis of Alkylated Acetoacetates

| Precursor | Reagent(s) | Key Intermediate | Product | Reference(s) |

|---|---|---|---|---|

| Ethyl acetate | Sodium metal | - | Ethyl acetoacetate | britannica.com |

| Ethyl acetoacetate | Isopropyl bromide, Base | Sodium derivative of ethyl acetoacetate | Ethyl 2-isopropylacetoacetate | orgsyn.org |

| Ethyl 2-isopropylacetoacetate | Sodium hydride, Propargyl bromide | Enolate of ethyl 2-isopropylacetoacetate | Ethyl 2-propargyl-2-isopropylacetoacetate | prepchem.com |

Emerging Areas of Research and Unexplored Reactivity

The future of this compound chemistry is intertwined with the broader development of α-keto ester synthesis and reactivity. An emerging area is the development of greener and more sustainable synthetic methods. mdpi.com Traditional routes often require strong bases and hazardous reagents. Future research could focus on catalytic methods, such as those using transition metals or even electrochemical synthesis, to improve the atom economy and environmental profile of the synthesis of such quaternary esters. mdpi.com

The reactivity of the sterically congested ketone and ester functionalities in this compound remains largely unexplored. Research could delve into:

Selective Reductions: Developing methods for the selective reduction of either the ketone or the ester group in the presence of significant steric hindrance.

Novel Cyclizations: Investigating its use as a precursor for highly substituted heterocyclic systems, such as pyrazoles, quinolines, or pyridazines, which are often synthesized from less substituted β-keto esters. britannica.comresearchgate.net

Decarbonylative Reactions: Exploring metal-catalyzed reactions that could lead to the formation of novel carbon-carbon bonds via cleavage of the C-acyl bond.

Furthermore, the development of advanced analytical techniques, such as specialized HPLC methods, will be crucial for monitoring these complex reactions and for the isolation and purification of products. sielc.com

Prospects for Advanced Synthetic Strategies and Asymmetric Synthesis

A significant frontier for this class of compounds is the development of asymmetric synthetic routes. The central α-carbon in this compound is a quaternary stereocenter, and controlling its absolute configuration is a formidable challenge.

Advanced Synthetic Strategies: Future strategies for synthesizing this and related compounds could move beyond classical Claisen condensations and alkylations. wordpress.com This might include:

Metal-free Arylation: Expanding on methods used for mono-arylation of ethyl acetoacetate to develop dialkylation or aryl-alkylation protocols. nih.gov

Photoredox Catalysis: Utilizing visible-light-induced methods, which have been successful in synthesizing other α-keto esters from alkynes, could offer milder and more controlled reaction conditions. rsc.org

Flow Chemistry: Implementing continuous flow processes for the alkylation steps could improve safety, control over reaction parameters, and scalability.

Asymmetric Synthesis: The most exciting prospect lies in asymmetric synthesis. Since this compound itself is achiral, its value in this context would be as a prochiral precursor or in reactions that generate chirality elsewhere in the molecule. However, the synthesis of chiral α-quaternary β-keto esters is a major goal in modern organic chemistry. mdpi.com

Future research could focus on:

Catalytic Asymmetric Alkylation: Developing chiral phase-transfer catalysts or metal-ligand complexes that can enantioselectively introduce the second alkyl group onto a mono-alkylated acetoacetate. rsc.org This would create chiral α-quaternary centers with high enantioselectivity.

Enzymatic Reactions: Employing enzymes that can tolerate sterically demanding substrates to perform selective transformations on or near the quaternary center.

Organocatalysis: Using small chiral organic molecules, like derivatives of proline, to catalyze the asymmetric formation of quaternary centers. researchgate.net Such methods have been pivotal in other areas, including the Biginelli reaction which uses ethyl acetoacetate to create chiral dihydropyrimidinones. documentsdelivered.comnih.gov

The successful development of such asymmetric methods would transform compounds like this compound from simple synthetic curiosities into valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 2,2-bis(isopropyl)acetoacetate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves Claisen condensation of ethyl acetoacetate with isopropyl halides or via transesterification. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is critical to identify characteristic peaks, such as the acetyl and isopropyl substituents. Storage at -20°C ensures stability for ≥2 years .

Q. How does temperature affect the stability and tautomeric equilibrium of this compound?

- Methodological Answer : The keto-enol tautomerism can be analyzed via NMR spectroscopy. At room temperature, the keto form dominates (~90%), but cooling slows exchange rates, allowing separation of tautomers. Heating shifts equilibrium minimally, as observed in ethyl acetoacetate derivatives. Stability studies recommend storage at 2–8°C to prevent degradation of sensitive ester groups .

Q. What analytical techniques are optimal for characterizing substituent effects in this compound?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches. NMR chemical shifts for α- and γ-protons (adjacent to carbonyl groups) provide insight into electronic effects. X-ray crystallography can resolve steric hindrance from bulky isopropyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodological Answer : Density functional theory (DFT) calculations model steric and electronic effects of isopropyl groups on reaction pathways. For example, the steric bulk may hinder nucleophilic attacks, favoring specific intermediates. Experimental validation via kinetic studies (e.g., monitoring ester hydrolysis rates) aligns with computational predictions .

Q. What strategies resolve contradictions in kinetic data for this compound’s tautomerization?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Use deuterated solvents in NMR to minimize interference, and compare data across temperatures. For example, ethyl acetoacetate’s enol content (~10% at 25°C) is quantified via integration of hydroxyl proton signals in DMSO-d .

Q. How do steric effects from isopropyl groups influence its role in multicomponent reactions?

- Methodological Answer : In reactions like the synthesis of bis(pyrazolyl)methanes, bulky isopropyl groups reduce reaction yields by sterically hindering substrate access. Optimize conditions using polar aprotic solvents (e.g., DMF) and heterogeneous catalysts (e.g., ZnFeO@SiO) to enhance regioselectivity .

Q. What mechanistic insights explain the compound’s performance in asymmetric catalysis?

- Methodological Answer : The β-ketoester moiety acts as a chelating ligand for transition metals (e.g., Cu, Rh). Isopropyl groups increase enantioselectivity by creating chiral environments. Monitor reactions via circular dichroism (CD) spectroscopy and compare turnover frequencies (TOF) with less bulky analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.